N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide
Overview
Description
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a phenyl group and a pyridine-3-carboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. . The final step involves the coupling of the piperazine derivative with pyridine-3-carboxamide under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: It is investigated for its neuroprotective effects against neurotoxicity induced by various agents, such as aluminum chloride.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Industry: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Another piperazine derivative with neuroprotective properties.
1-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione: A compound with similar structural features and potential therapeutic applications.
Uniqueness
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide is unique due to its specific combination of a fluorobenzyl group, piperazine ring, and pyridine-3-carboxamide moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic benefits, particularly in the field of neuroprotection and acetylcholinesterase inhibition.
Properties
IUPAC Name |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O/c24-22-6-2-1-4-19(22)17-27-12-14-28(15-13-27)21-9-7-20(8-10-21)26-23(29)18-5-3-11-25-16-18/h1-11,16H,12-15,17H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXZDFZLQDIUDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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